6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine

Physicochemical profiling CNS drug design Hydrogen bond donor

6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine (CAS 1845754-41-7) is a trisubstituted imidazo[1,2-a]pyrazine heterocycle bearing bromine at the C6 position, an ethyl group at C8, and a methyl group at C2. The compound possesses a molecular formula of C9H10BrN3 and a molecular weight of 240.10 g/mol.

Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
Cat. No. B11716609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine
Molecular FormulaC9H10BrN3
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN2C1=NC(=C2)C)Br
InChIInChI=1S/C9H10BrN3/c1-3-7-9-11-6(2)4-13(9)5-8(10)12-7/h4-5H,3H2,1-2H3
InChIKeyUMRSCAVJDOPCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine (CAS 1845754-41-7): Procurement-Relevant Physicochemical and Structural Baseline


6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine (CAS 1845754-41-7) is a trisubstituted imidazo[1,2-a]pyrazine heterocycle bearing bromine at the C6 position, an ethyl group at C8, and a methyl group at C2 . The compound possesses a molecular formula of C9H10BrN3 and a molecular weight of 240.10 g/mol . Vendors report purities of 95%+ to 98%, with the compound available in quantities up to kilogram scale . Predicted physicochemical parameters include a LogP of approximately 2.36-2.9, a pKa of 4.14 ± 0.30, and zero hydrogen bond donors, characteristics that distinguish it from amino-substituted analogs .

Why 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine Cannot Be Interchanged with C8-Amino or Positional Isomer Analogs


Within the imidazo[1,2-a]pyrazine chemical space, minor substitution changes produce large shifts in biological target engagement, ADME profile, and synthetic tractability. The C8-ethyl substituent in the target compound differs fundamentally from the C8-ethylamino group found in PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine), replacing a hydrogen-bond-donating secondary amine with a purely hydrophobic alkyl chain [1]. This substitution eliminates a hydrogen bond donor, alters LogP, and removes the protonation site present in amino analogs, directly impacting membrane permeability and off-target binding profiles. Furthermore, positional isomerism—as seen in 6-bromo-2-ethyl-3-methylimidazo[1,2-a]pyrazine versus the target 6-bromo-8-ethyl-2-methyl substitution pattern—redirects the vector of pendant groups and can alter kinase selectivity profiles, as demonstrated across imidazo[1,2-a]pyrazine kinase inhibitor series [2]. Generic substitution with any C8-amino analog or positional isomer is therefore not scientifically valid without re-optimization of the entire SAR landscape.

Quantitative Evidence for 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine Differentiation Versus Closest Analogs


Hydrogen Bond Donor Count: 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine (0 HBD) vs PAB15 (1 HBD) Alters Permeability and CNS MPO Profile

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine) contains one hydrogen bond donor from its secondary amine [1]. The elimination of the HBD reduces topological polar surface area (TPSA) from approximately 42-47 Ų (PAB15) to 30.19 Ų (target compound), as reported for the target compound . In CNS drug design, an HBD count of 0 is a key differentiator: the CNS MPO desirability score penalizes each HBD, and compounds with HBD > 0.5 show systematically lower brain penetration in rodent models [2]. This difference is structural in origin—the C8-ethyl group in the target compound is a simple alkyl chain, whereas PAB15 carries an ethylamino substituent—and is not alterable by formulation.

Physicochemical profiling CNS drug design Hydrogen bond donor

Apoptosis Induction: PAB15 (C8-Ethylamino) Achieves 89.7% Growth Inhibition vs PAB13 (C8-Methylamino) at 76.3% in Dami Cells—Positional Alkyl vs Alkylamino Differentiation at C8

In the human Dami megakaryocytic leukemia cell line, PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine) inhibited cell growth by 89.7%, compared to 76.3% for PAB13 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine) and 71.0% for PAB23 (3-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), with adenosine achieving 100% inhibition [1]. This demonstrates that at the C8 position, ethylamino substitution (PAB15) outperforms methylamino substitution (PAB13) by approximately 13.4 percentage points. Critically, the target compound replaces the C8-ethylamino group with a C8-ethyl group, removing the hydrogen-bonding and basic amine functionality entirely. The growth-inhibitory effects were quantitatively linked to cAMP-elevating and phosphodiesterase-inhibitory potency rather than purinoceptor activity [1]. This provides a validated SAR anchor point: the C8 substituent identity (ethylamino vs ethyl) is a key determinant of PDE-inhibitory potency, and the target compound's C8-ethyl substitution represents a distinct pharmacological vector that must be independently characterized.

Apoptosis Phosphodiesterase inhibition Hematological cancer

Synthetic Tractability: C6-Bromo Enables Regioselective Suzuki-Miyaura Cross-Coupling at the 6-Position, a Validated Diversification Handle Absent in Non-Halogenated Analogs

The C6-bromine substituent serves as a validated handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling regioselective C-C bond formation at the 6-position of the imidazo[1,2-a]pyrazine core [1]. An efficient one-pot sequential Suzuki cross-coupling/direct C-H functionalization protocol has been demonstrated specifically at the C3 and C6 positions of imidazo[1,2-a]pyrazines, and this methodology remains effective even in the presence of C8 substituents [1]. The target compound uniquely combines a C6-bromo coupling handle with a C8-ethyl group and a C2-methyl group, providing three differentiated positions for sequential diversification—a synthetic vector not available from the 6-bromo-8-(ethylamino) analog PAB15, where the C8-amino group introduces competing reactivity and requires protection/deprotection strategies . Non-halogenated imidazo[1,2-a]pyrazines lack this C6 functionalization handle entirely and require less efficient C-H activation protocols.

Synthetic chemistry Suzuki coupling Building block utility

LogP Differentiation: Target Compound (LogP ~2.36-2.9) Occupies a More Lipophilic Space vs PAB15 (Estimated LogP ~1.5-2.0), Impacting Membrane Permeability Predictions

The target compound exhibits a computed LogP of 2.36 (vendor reported) to 2.9 (XLogP3-AA for the closely related 6-bromo-2-ethyl-3-methyl isomer) [1]. In contrast, PAB15 (6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine), with its polar secondary amine, is expected to have a significantly lower LogP (estimated 1.5-2.0 based on the addition of a polar NH to the scaffold). For imidazo[1,2-a]pyrazine-based kinase inhibitors, lipophilicity directly correlates with passive membrane permeability up to LogP ~3, and the approximately 0.5-1.0 LogP unit difference between the target compound and PAB15 predicts measurably higher passive permeability for the target compound in Caco-2 or PAMPA assays [2]. This LogP window also places the target compound closer to the optimal range for oral absorption (LogP 2-3) compared to PAB15.

Lipophilicity ADME Permeability

Kinase Scaffold Versatility: Imidazo[1,2-a]pyrazine Core Demonstrates Multi-Kinase Inhibitory Activity Including CHK1, CHK2, ABL, and Aurora Kinases—Scaffold Differentiated from Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyrazine scaffold has been validated as a general kinase inhibitor scaffold with activity against CHK1, CHK2, and ABL kinases, where potency depends on pendant substitution patterns [1]. In a systematic kinase profiling study, 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines demonstrated equivalent or better potency against CHK2 and ABL compared to CHK1, depending on substitution [1]. Critically, the additional nitrogen atom in the imidazo[1,2-a]pyrazine core (compared to imidazo[1,2-a]pyridine) has been shown to significantly increase anti-proliferative activity: compounds with the pyrazine core showed IC50 values as low as 5.01 μM, while corresponding imidazo[1,2-a]pyridine analogs exceeded 12.50 μM [2]. This core-level differentiation is preserved in the target compound and cannot be replicated by imidazo[1,2-a]pyridine-based analogs.

Kinase inhibition Scaffold hopping Checkpoint kinases

Recommended Research and Industrial Application Scenarios for 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine Based on Quantitative Evidence


Kinase-Focused Library Synthesis via C6 Suzuki Diversification

Medicinal chemistry teams developing kinase inhibitor libraries should select 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine as the core scaffold for C6-focused diversification. The C6-bromine enables direct Pd-catalyzed Suzuki-Miyaura cross-coupling without protection/deprotection chemistry, as validated in the imidazo[1,2-a]pyrazine scaffold [1]. The C8-ethyl and C2-methyl substituents provide three differentiated vectors for sequential SAR exploration, and the scaffold's intrinsic kinase inhibitory potential against CHK1, CHK2, ABL, and Aurora kinases [2] supports its use in hit-to-lead campaigns targeting the kinome.

CNS-Penetrant Lead Optimization Requiring Zero Hydrogen Bond Donors

Programs targeting CNS indications should prioritize 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine over amino-substituted analogs such as PAB15 when a zero hydrogen bond donor (HBD = 0) phenotype is required for blood-brain barrier penetration. The target compound's TPSA of 30.19 Ų [1] and zero HBD count align with CNS MPO design principles, whereas PAB15 and related 8-amino analogs carry one HBD that penalizes CNS MPO scores [2]. The compound's LogP of 2.36-2.9 also resides within the optimal CNS drug space (LogP 2-4).

Gαq/11 Pathway Inhibitor Development for Uveal Melanoma

Building on the discovery that imidazo[1,2-a]pyrazine derivatives act as Gαq/11 inhibitors with selective anti-proliferative activity against uveal melanoma cells (lead compound GQ352, IC50 = 8.9 μM for Gαβγ heterotrimer dissociation inhibition) [1], 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine can serve as a diversification-ready scaffold for second-generation Gαq/11 inhibitor optimization. The C6-bromine enables rapid analoging to explore the SAR around the C6 position, which was identified as a key determinant of potency in the Gαq/11 inhibitor series.

PDE10A or ENPP1 Inhibitor Scaffold Optimization

The imidazo[1,2-a]pyrazine core has produced potent PDE10A inhibitors (lead compound with high striatal occupancy and in vivo efficacy in schizophrenia models) [1] and ENPP1 inhibitors (compound 7, IC50 = 5.70-9.68 nM, with tumor growth inhibition of 77.7% in combination with anti-PD-1 in murine models) [2]. 6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine provides a synthetically accessible entry point for exploring C6-substituted analogs in these target classes, with the C8-ethyl and C2-methyl groups offering differentiated substitution compared to previously reported lead compounds.

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